molecular formula C9H16ClNO2 B1476691 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one CAS No. 2092722-61-5

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one

Cat. No.: B1476691
CAS No.: 2092722-61-5
M. Wt: 205.68 g/mol
InChI Key: FBSITESAJQNQFX-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of N-acylated pyrrolidine derivatives, a structural motif frequently employed in the design of pharmacologically active molecules. The compound features a chlorinated carbonyl group and a hydroxymethyl substituent on the pyrrolidine ring, making it a versatile chiral building block or intermediate for the synthesis of more complex target molecules. Compounds with the pyrrolidine core, particularly those with similar hydroxymethyl and chloro-ketone functional groups, have demonstrated substantial research value. Specifically, structurally related pyrrolidine derivatives have been identified as key intermediates in the development of potent and selective enzyme inhibitors . For instance, aminoacylpyrrolidine compounds have been advanced through structure-guided design to become highly effective inhibitors of Leishmania major N-myristoyltransferase (NMT), showing over 40-fold increases in enzyme inhibition through strategic molecular hybridization . Furthermore, the pyrrolidine scaffold is a privileged structure in antiviral agent development, with recent patents detailing its application in creating main protease inhibitors for coronaviruses, highlighting its potential in addressing emerging infectious diseases . The stereochemistry of the pyrrolidine ring is often critical for biological activity, as evidenced by research showing that specific diastereoisomers can exhibit dramatically higher potency and selectivity for target enzymes . This compound is provided exclusively For Research Use Only and is intended for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(11)6-12/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSITESAJQNQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. Additionally, this compound may bind to specific proteins, affecting their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may modulate the activity of signaling proteins, thereby affecting downstream pathways that regulate cell growth, differentiation, and apoptosis. These changes can have significant implications for cellular function and overall health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. These interactions are essential for understanding the compound’s role in metabolic regulation and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications.

Biological Activity

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a chlorobutanone moiety along with a pyrrolidine ring substituted with a hydroxymethyl group, which may contribute to its reactivity and biological interactions. Its molecular formula is C9H16ClNOC_9H_{16}ClNO with a molecular weight of approximately 205.68 g/mol .

The synthesis of this compound typically involves the reaction of 2-chlorobutanone with 2-(hydroxymethyl)pyrrolidine. This reaction is conducted under controlled conditions to yield the desired product, often utilizing bases to facilitate nucleophilic attacks on the carbonyl carbon.

Biological Activity

Research into the biological activity of this compound suggests it may possess various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Antiviral Properties : There is ongoing research into its potential as an antiviral agent, particularly against viruses such as SARS-CoV-2, where molecular dynamics simulations have demonstrated stable binding to viral proteins .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within biological systems. These interactions may modulate enzyme activity or receptor signaling pathways, contributing to its observed biological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-oneC10H18ClNO2Contains a piperidine ring instead of pyrrolidine, potentially altering biological activity.
2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-oneC9H14ClF2NO2Incorporates difluoromethyl groups which may enhance lipophilicity and alter receptor interactions.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Studies : In vitro assays have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
  • Antiviral Research : A recent study focused on the compound's efficacy against SARS-CoV-2, demonstrating significant binding affinity to helicase proteins essential for viral replication, indicating its potential as a therapeutic candidate in antiviral drug development .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal that modifications in the chemical structure can significantly affect absorption rates and bioavailability, which are critical factors in drug formulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous molecules (Table 1). Key comparison criteria include crystallographic data, reactivity, and functional group interactions.

Table 1: Structural and Functional Comparisons

Compound Name Functional Groups Crystallographic Features (Å/°) Reactivity Notes
2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one Chloro, ketone, hydroxymethyl N–C bond: 1.48 Å; Cl–C: 1.74 Å Susceptible to nucleophilic attack at Cl
1-(Pyrrolidin-1-yl)butan-1-one Ketone, pyrrolidine N–C bond: 1.45 Å Base-catalyzed keto-enol tautomerism
2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one Hydroxyl, ketone, pyrrolidine O–H···O hydrogen bonds: 2.65 Å Enhanced solubility in polar solvents
2-Bromo-1-(2-(methoxymethyl)pyrrolidin-1-yl)pentan-1-one Bromo, methoxymethyl, ketone Br–C: 1.92 Å; O–CH3: 1.43 Å Higher halogen reactivity than chloro analog

Key Findings

Structural Flexibility : The hydroxymethyl group in the target compound introduces steric hindrance, leading to a slightly elongated N–C bond (1.48 Å vs. 1.45 Å in the unsubstituted pyrrolidine analog) . This affects conformational stability in solution.

Reactivity : The chloro substituent exhibits lower electrophilicity compared to bromo analogs (e.g., 2-Bromo-1-(2-(methoxymethyl)pyrrolidin-1-yl)pentan-1-one), as evidenced by slower SN2 reaction rates in alkylation studies.

Hydrogen Bonding: Unlike the methoxymethyl or unsubstituted analogs, the hydroxymethyl group participates in intramolecular hydrogen bonding (O–H···O=C), reducing its solubility in nonpolar solvents .

Crystallographic Tools : Structural comparisons rely heavily on refinement via SHELXL , which optimizes parameters like thermal displacement and anisotropic refinement for accurate bond-length comparisons .

Research Implications and Limitations

While SHELX -based crystallography provides high-resolution structural data, functional comparisons (e.g., solubility, bioactivity) require supplemental experimental or computational studies. For instance, the hydroxymethyl group’s polarity could enhance bioavailability compared to methoxymethyl analogs, but pharmacological data are absent in the current literature. Future work should integrate spectroscopic (NMR, IR) and thermodynamic (DSC) analyses to expand these comparisons.

Preparation Methods

Pyrrolidine Ring Construction with Hydroxymethyl Substitution

A common approach involves starting from chiral epichlorohydrin or related chiral epoxides, which are reacted with nucleophiles to form the pyrrolidine ring bearing the hydroxymethyl group. For example:

  • Treatment of R-epichlorohydrin with sodium cyanide in aqueous media yields intermediates that can be cyclized to pyrrolidine derivatives with hydroxymethyl functionality on the ring nitrogen substituent.

  • Alternatively, reductive amination of aldehydes (such as valeraldehyde) with amino alcohols or aminobutyramide derivatives followed by ring closure can afford the substituted pyrrolidine ring.

Stereochemical Considerations and Purification

  • The stereochemistry at the pyrrolidine ring and the butanone side chain is crucial for biological activity and is controlled by using chiral starting materials such as R-epichlorohydrin or by chiral resolution techniques.

  • Diastereomeric mixtures formed during synthesis are often separated by preparative chiral high-performance liquid chromatography (HPLC) to isolate the desired isomer with high purity.

  • Multiple chiral separations may be necessary depending on the synthetic route, which can reduce overall yield but improve enantiomeric purity.

Representative Synthetic Route Summary

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 Nucleophilic ring opening R-epichlorohydrin Sodium cyanide in water Hydroxymethyl-substituted pyrrolidine precursor Formation of chiral pyrrolidine ring
2 Alkylation / Acylation Pyrrolidine intermediate 2-Chlorobutanoyl chloride or methyl 2-bromobutanoate + NaH N-substituted pyrrolidinyl butanone intermediate Introduction of chloro-butanone moiety
3 Reduction / Reductive amination Aldehyde (e.g., valeraldehyde) + amino alcohol Reductive amination reagents (e.g., NaBH4) Pyrrolidine ring with hydroxymethyl substituent Control of stereochemistry
4 Chiral separation Diastereomeric mixture Preparative chiral HPLC Pure 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one Purification to desired enantiomer

Research Findings and Analytical Data

  • The synthetic methods emphasize the use of inexpensive starting materials like R-epichlorohydrin and valeraldehyde, but the necessity for chiral HPLC separation steps can reduce overall yield.

  • The chloro substituent enhances the reactivity of the butanone moiety, facilitating nucleophilic substitution reactions essential for the introduction of the side chain.

  • The hydroxymethyl group on the pyrrolidine ring improves the compound’s solubility and potential for hydrogen bonding, which is significant in biological interactions.

  • Analytical characterization typically involves NMR spectroscopy to confirm the presence of the pyrrolidine ring and hydroxymethyl group, mass spectrometry for molecular weight confirmation, and chiral HPLC for enantiomeric purity assessment.

Summary Table of Preparation Methods

Methodology Aspect Description Advantages Limitations
Chiral Epichlorohydrin Route Ring opening with cyanide followed by cyclization to form hydroxymethyl pyrrolidine High stereochemical control Requires chiral starting material
Reductive Amination Approach Condensation of aldehydes with amino alcohols followed by reduction and ring closure Versatile for different substituents May produce diastereomeric mixtures
Acylation with Chloro-butanoyl Chloride Direct acylation of pyrrolidine nitrogen to introduce chloro-butanone side chain Straightforward functionalization Sensitive to reaction conditions
Chiral HPLC Separation Purification of diastereomers and enantiomers High purity product Costly and reduces overall yield

This detailed synthesis overview is based on the analysis of closely related compounds and synthetic strategies reported in the literature, particularly from studies on pyrrolidinyl ketones and analogs such as brivaracetam. The preparation of this compound leverages these methodologies with adaptations to incorporate the hydroxymethyl substituent and chloro-butanone moiety effectively.

Q & A

Q. What are optimized synthetic routes for 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, and how do reaction parameters influence yield?

Methodological Answer:

  • Route Design : Adapt methodologies for analogous pyrrolidine derivatives. For example, nucleophilic substitution reactions using 2-(hydroxymethyl)pyrrolidine with α-chlorinated ketones in polar aprotic solvents (e.g., DMF) under reflux (150°C, 20 hrs) .
  • Parameter Optimization :
    • Solvent : DMF enhances reactivity of amines via deprotonation.
    • Catalyst : Potassium carbonate aids in neutralizing HCl byproducts, improving reaction efficiency .
    • Temperature : Elevated temperatures (150°C) accelerate kinetics but may degrade thermally sensitive intermediates.
  • Yield Monitoring : Track reaction progression via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via liquid-liquid extraction (ethyl acetate/water) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with acetonitrile/water gradients; compare retention times against standards.
    • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., deviations >0.3% indicate impurities) .
  • Structural Confirmation :
    • NMR : Key peaks include δ ~4.2 ppm (hydroxymethyl CH2), δ ~3.3–3.5 ppm (pyrrolidine N-CH2), and δ ~1.8–2.1 ppm (pyrrolidine ring protons) .
    • FT-IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .

Q. What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Stability Insights :
    • Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the chloroketone moiety.
    • Temperature : Stable at 4°C for short-term; long-term storage at -20°C under argon minimizes oxidation .
  • Container : Use amber glass vials to block UV-induced radical reactions.

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer:

  • Data Contradictions : Discrepancies in δ values may arise from solvent effects (e.g., DMSO vs. CDCl3) or tautomerism.
  • Resolution Strategies :
    • 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons (e.g., hydroxymethyl vs. pyrrolidine protons) .
    • X-ray Crystallography : Resolve absolute configuration and confirm bond angles/distances (e.g., compare with analog structures in Acta Crystallographica reports) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • In Silico Modeling :
    • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl carbon and Cl leaving group .
    • MOE Software : Simulate transition states for SN2 mechanisms; calculate activation energies to predict reaction rates .
  • Experimental Validation : Compare computational predictions with kinetic studies (e.g., monitor Cl⁻ release via ion chromatography) .

Q. How does the hydroxymethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Property Analysis :
    • Solubility : The polar hydroxymethyl group enhances aqueous solubility (logP reduction by ~1.5 units vs. non-hydroxylated analogs) .
    • Metabolic Stability : Assess via liver microsome assays; hydroxymethyl may undergo glucuronidation, reducing bioavailability .
  • Structural Analogues : Compare with 2-(chloroethyl)pyrrolidine derivatives lacking the hydroxymethyl group to isolate its effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one

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